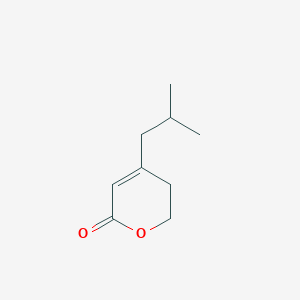
4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of lactones. Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities. This compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, and a methylpropyl group attached to the fourth carbon atom of the ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as 4-(2-methylpropyl)but-2-en-1-ol, under acidic conditions. The reaction typically proceeds via an intramolecular nucleophilic attack of the hydroxyl group on the double bond, followed by dehydration to form the lactone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the cyclization process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to ensure the highest possible yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lactone ring is opened and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted lactones or open-chain compounds.
科学的研究の応用
4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar Compounds
4-(2-Methylpropyl)-2H-pyran-2-one: Similar structure but lacks the dihydro component.
5,6-Dihydro-2H-pyran-2-one: Lacks the methylpropyl group.
4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-3-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one is unique due to the presence of both the methylpropyl group and the dihydro component, which confer specific chemical and biological properties
特性
CAS番号 |
507470-44-2 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
4-(2-methylpropyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H14O2/c1-7(2)5-8-3-4-11-9(10)6-8/h6-7H,3-5H2,1-2H3 |
InChIキー |
FXJBARXLQFFTJQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC(=O)OCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)
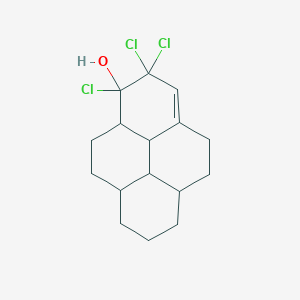
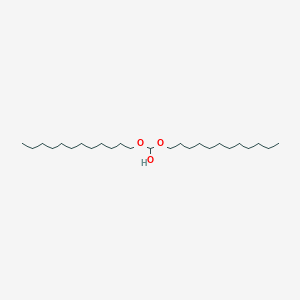
![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
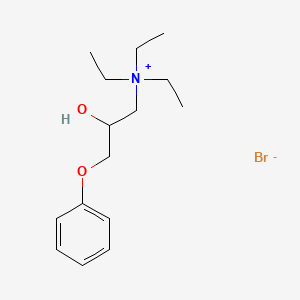
![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)
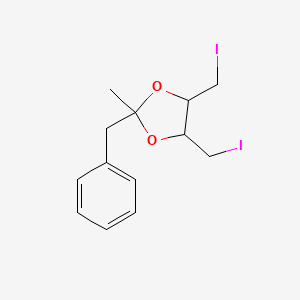

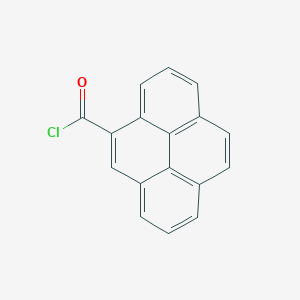
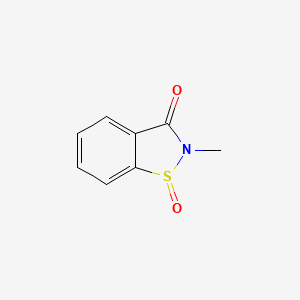

![(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone](/img/structure/B12568119.png)
